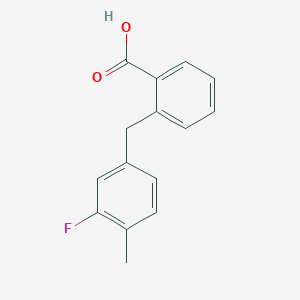

2-(3-Fluoro-4-methylbenzyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Fluoro-4-methylbenzyl)benzoic acid is a compound that can be associated with the field of organic chemistry, particularly in the context of fluorinated aromatic compounds. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on fluorobenzyl compounds and their derivatives. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related fluorobenzyl compounds involves the use of fluorobenzyl iodides or alcohols as key intermediates. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, a fluorobenzyl analogue of DASB, utilizes p-[18F]fluorobenzyl iodide as a prosthetic group, indicating that halogenated intermediates are crucial in the synthesis of such compounds . This suggests that similar strategies could be employed for the synthesis of 2-(3-Fluoro-4-methylbenzyl)benzoic acid, potentially involving halogenated intermediates or direct fluorination techniques.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids can be studied using spectroscopic methods such as FT-IR and FT-Raman spectroscopy, as demonstrated in the analysis of 2,6-bis(trifluoromethyl)benzoic acid . Density Functional Theory (DFT) calculations can provide optimized geometries and vibrational wave numbers, which are essential for understanding the chemical activity and stability of the molecule. Such computational studies can also reveal information about hyper-conjugative interactions, charge delocalization, and sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

Fluorobenzyl compounds can undergo various chemical reactions, including conjugation with amino acids or the formation of N-acetylcysteinyl conjugates as minor metabolites, as observed in the metabolism of fluorobenzyl alcohols in rats . These reactions are indicative of the reactivity of fluorobenzyl compounds and their potential metabolic pathways in biological systems. The formation of such conjugates could be relevant to the metabolism of 2-(3-Fluoro-4-methylbenzyl)benzoic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl compounds can be characterized by their spectroscopic features and reactivity. High-resolution fluorescence excitation spectra can provide information on the electronic states and rotational constants of such compounds . Additionally, the presence of fluorine atoms can significantly affect the acidity, lipophilicity, and metabolic stability of benzoic acid derivatives. The detection limits and linear dynamic range of fluorogenic reagents, such as 3-benzoyl-2-quinolinecarboxaldehyde, for primary amines also highlight the high sensitivity of fluorinated compounds in analytical applications .

科学的研究の応用

1. Antifungal Activity of Salicylanilides and Their Esters

- Summary of Application: Salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .

- Methods of Application: The synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented .

- Results or Outcomes: The antifungal activity of the presented derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

2. Synthesis of 2-fluorobenzoic acids

- Summary of Application: A facile, transition metal-free synthesis of fluorobenzoic acids by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents .

- Methods of Application: This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .

- Results or Outcomes: The protocol can be applied to the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important PET-tracer for the incorporation of 18F into peptides, proteins or antibodies .

Safety And Hazards

特性

IUPAC Name |

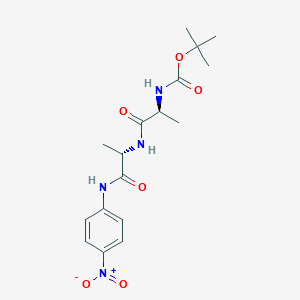

2-[(3-fluoro-4-methylphenyl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONIPMXEAJZBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398468 |

Source

|

| Record name | 2-(3-fluoro-4-methylbenzyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-4-methylbenzyl)benzoic acid | |

CAS RN |

313505-74-7 |

Source

|

| Record name | 2-(3-fluoro-4-methylbenzyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。